molecular formula C18H17BrN5S+ B1676488 Thiazolyl blue CAS No. 298-93-1

Thiazolyl blue

Cat. No. B1676488
CAS RN: 298-93-1
M. Wt: 415.3 g/mol
InChI Key: AZKSAVLVSZKNRD-UHFFFAOYSA-M
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Description

Thiazolyl Blue, also known as MTT, is a bromide salt of 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium . It is used as a dye and a colorimetric reagent .


Synthesis Analysis

Thiazolyl Blue has been synthesized in various studies. For instance, a series of derivatives of thiazolyl-pyrazole hybrid structures were designed and synthesized for the search of new heterocyclic compound-based antitumor agents . Another study reported the synthesis of new series of thiazoles, pyridines, and pyrazoles based on coumarin moiety .


Molecular Structure Analysis

The molecular formula of Thiazolyl Blue is C18H16BrN5S . The molecular weight is 414.3 g/mol . The InChI and Canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

Thiazolyl Blue is a bromide salt of 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium . It has a molecular weight of 414.3 g/mol .

Safety And Hazards

Thiazolyl Blue may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects .

Future Directions

Thiazolyl Blue has been used in various research studies. For instance, it has been used for the efficient adsorptive removal of paracetamol and thiazolyl blue from polluted water onto biosynthesized copper oxide nanoparticles . Another study investigated Thiazolyl Blue as a corrosion inhibitor for copper in neutral sodium chloride solution .

properties

IUPAC Name

2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide
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InChI

InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1
Source PubChem
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InChI Key

AZKSAVLVSZKNRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
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Molecular Formula

C18H16BrN5S
Source PubChem
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Related CAS

13146-93-5 (parent)
Record name Thiazolyl blue
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DSSTOX Substance ID

DTXSID60889338
Record name 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
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Molecular Weight

414.3 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline]
Record name Thiazolyl blue
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Solubility

Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL
Record name METHYLTHIAZOLETETRAZOLIUM
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Vapor Pressure

5.11X10-11 mm Hg at 25 °C /Estimated/
Record name METHYLTHIAZOLETETRAZOLIUM
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Product Name

Thiazolyl blue

Color/Form

Yellow powder

CAS RN

298-93-1
Record name [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
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Record name 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1)
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Record name 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
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Record name THIAZOLYL BLUE
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Melting Point

195 °C (decomposes)
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Synthesis routes and methods

Procedure details

Proliferation of splenocytes was measured using the MTT assay (Hansen et al., 1989), which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide to formazan crystals. In this assay, the yellow MTT solution will be converted to a purple formazan product by the mitochondrial dehydrogenase of the viable cells. One-hundred microliters of splenocytes (1×107 cells/mL) were seeded in triplicates in flat-bottomed 96-well plates and cultured in the presence or absence of 1 μg/mL Con A or LPS or 10 μg/mL TT. After 72 hours at 37° C. in 5% CO2, the cells were incubated with 5 mg/mL MTT reagent for four-hours. The formazan precipitates were then dissolved by addition of 0.1 mL of HCl in isopropanol and mixed thoroughly by repeated pipetting. Cell proliferation was quantified using an ELISA reader at 570 nm.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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